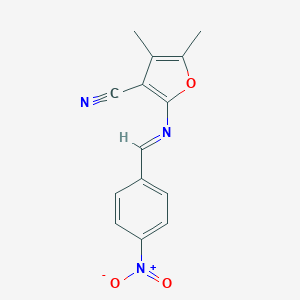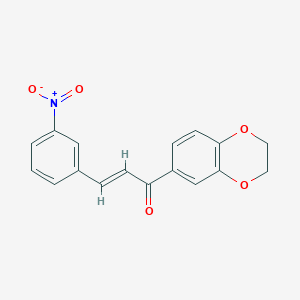![molecular formula C33H29BrCl2N2O7S B421790 ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B421790.png)
ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound is notable for its potential biological activities, including anticancer and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and methoxy positions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory effects.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors involved in cancer cell proliferation or inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to ETHYL (2Z)-2-({3-BROMO-4-[(2,4-DICHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolo[3,2-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. Examples include ethyl (2Z)-2-(4-acetoxy-3-bromobenzylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Eigenschaften
Molekularformel |
C33H29BrCl2N2O7S |
|---|---|
Molekulargewicht |
748.5g/mol |
IUPAC-Name |
ethyl (2Z)-2-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H29BrCl2N2O7S/c1-6-44-32(40)28-17(2)37-33-38(29(28)19-8-10-24(41-3)25(14-19)42-4)31(39)27(46-33)13-18-11-22(34)30(26(12-18)43-5)45-16-20-7-9-21(35)15-23(20)36/h7-15,29H,6,16H2,1-5H3/b27-13- |
InChI-Schlüssel |
GOQQTIIOMVQBJS-WKIKZPBSSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)S2)C |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)OC)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]isonicotinohydrazide](/img/structure/B421710.png)
![N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B421712.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-hydroxyacetohydrazide](/img/structure/B421713.png)
![N-benzyl-N-(2-{[2-(2,3-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B421714.png)
![6-bromo-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B421715.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B421716.png)
![N-benzyl-N-{2-[(2-cyclododecylidenehydrazino)carbonyl]phenyl}benzenesulfonamide](/img/structure/B421717.png)

![N-(2,4-dimethoxyphenyl)-2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B421726.png)
![2-{2-[4-(benzyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B421728.png)
![N-(2,5-dimethoxyphenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B421729.png)
![1-(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDE](/img/structure/B421730.png)
![4-acetamido-N-[(E)-anthracen-9-ylmethylideneamino]benzamide](/img/structure/B421732.png)
